molecular formula C8H6FN3 B13890749 6-Fluorocinnolin-4-amine

6-Fluorocinnolin-4-amine

Cat. No.: B13890749
M. Wt: 163.15 g/mol
InChI Key: ICZVXTXYRUKDBV-UHFFFAOYSA-N
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Description

6-Fluoro-4-amino-cinnoline is a derivative of cinnoline, a heterocyclic aromatic organic compound. Cinnoline itself is a pale yellow solid first discovered by Von Richter in 1883 . The compound 6-Fluoro-4-amino-cinnoline is characterized by the presence of a fluorine atom at the 6th position and an amino group at the 4th position on the cinnoline ring. This structural modification imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 6-Fluoro-4-amino-cinnoline typically involves several steps, including the formation of the cinnoline ring and subsequent introduction of the fluorine and amino groups. One common method is the electrophilic attack by a diazonium cation on a carbon-carbon center of unsaturation . Industrial production methods often utilize metal-catalyzed C-C and C-N bond formation reactions, which are efficient and scalable .

Chemical Reactions Analysis

6-Fluoro-4-amino-cinnoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.

Scientific Research Applications

6-Fluoro-4-amino-cinnoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-4-amino-cinnoline involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes, leading to cell death . The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

6-Fluoro-4-amino-cinnoline can be compared with other cinnoline derivatives, such as chloro and bromo-substituted cinnolines. These compounds also exhibit significant biological activities, but the presence of the fluorine atom in 6-Fluoro-4-amino-cinnoline often enhances its potency and specificity . Similar compounds include:

Properties

Molecular Formula

C8H6FN3

Molecular Weight

163.15 g/mol

IUPAC Name

6-fluorocinnolin-4-amine

InChI

InChI=1S/C8H6FN3/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H,(H2,10,12)

InChI Key

ICZVXTXYRUKDBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN=N2)N

Origin of Product

United States

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